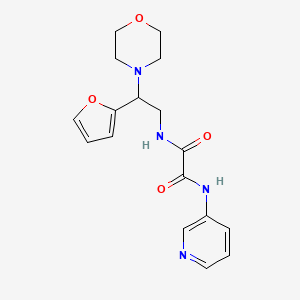

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c22-16(17(23)20-13-3-1-5-18-11-13)19-12-14(15-4-2-8-25-15)21-6-9-24-10-7-21/h1-5,8,11,14H,6-7,9-10,12H2,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNJQXIVXBMATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various research studies.

Chemical Structure and Properties

The compound features a unique molecular architecture, comprising a furan moiety, a morpholinoethyl group, and a pyridinyl substituent. Its molecular formula is with a molecular weight of approximately 344.4 g/mol. The compound appears as an off-white powder with a melting point of 123-124 °C and exhibits a predicted pKa of 12.11, indicating its basic nature in biological environments.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor , particularly in pathways involving protein kinases. The structural features of the compound allow for specific interactions with biological targets, potentially leading to therapeutic applications in cancer treatment and other diseases.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent . The furan moiety is believed to intercalate into DNA, while the morpholine ring may interact with proteins or enzymes, disrupting their functions. Such interactions indicate that the compound could exhibit significant antibacterial or antifungal properties, although specific studies are needed to elucidate its exact mechanisms of action .

Cytotoxicity Studies

In vitro studies have demonstrated that this oxalamide derivative exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing dose-dependent inhibition of cell proliferation. The IC50 values for these studies ranged from 10 to 30 µM, indicating moderate potency.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Intermediate : This can be achieved through reactions such as the Vilsmeier-Haack reaction.

- Synthesis of Morpholinoethyl Intermediate : This step involves reacting morpholine with suitable alkylating agents.

- Coupling Reaction : The final step involves coupling the furan and morpholino intermediates with the pyridine derivative to form the target oxalamide compound.

These methods highlight the complexity involved in synthesizing this compound, emphasizing the need for careful management of reaction conditions to optimize yield and purity .

Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer activity of various oxalamide derivatives, including this compound. The results indicated that compounds with furan and pyridine substituents exhibited enhanced cytotoxicity compared to those lacking these groups. This suggests that the structural features significantly influence biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| This compound | A549 | 20 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as E. coli and S. aureus. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For coupling steps, reagents like carbodiimides (e.g., DCC) and activators (e.g., HOBt) are critical to facilitate amide bond formation . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and inert atmospheres (argon/nitrogen) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity. Yield improvements may involve stoichiometric adjustments (e.g., 1.2 equivalents of morpholinoethyl intermediate) and monitoring reaction progress via TLC .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent connectivity, particularly the morpholinoethyl and pyridyl groups. Infrared (IR) spectroscopy confirms the presence of carbonyl stretches (~1650–1700 cm⁻¹ for oxalamide) and aromatic C-H bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For stereochemical analysis, X-ray crystallography or 2D NOESY NMR may resolve spatial arrangements of the furan and morpholine moieties .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating enzymatic pathways?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based assays for kinases or proteases) to identify potential targets. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. For cellular mechanisms, employ CRISPR-Cas9 knockouts of suspected targets (e.g., PI3K/AKT pathway proteins) and assess compound efficacy via Western blotting or qPCR. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) predict binding modes and stability, guiding mutagenesis studies to validate key residues .

Q. How can contradictions in reported bioactivity data across different in vitro models be resolved?

- Methodological Answer : Cross-model validation is essential. Compare results from immortalized cell lines (e.g., HEK293) versus primary cells, controlling for variables like passage number, culture conditions, and assay endpoints (e.g., IC₅₀ vs. EC₅₀). Use orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) to confirm activity. Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) identify discrepancies due to compound stability. Meta-analyses of published data with standardized normalization (e.g., Z-score transformation) clarify trends .

Q. What computational strategies predict the binding affinity of this compound with target proteins lacking crystallographic data?

- Methodological Answer : Homology modeling (SWISS-MODEL) generates 3D structures of unknown targets using templates with >30% sequence identity. Flexible docking (e.g., Glide Induced Fit) accounts for protein conformational changes. Free-energy perturbation (FEP) or MM-GBSA calculations (Schrödinger Suite) refine affinity predictions. Validate models with mutagenesis data or alanine scanning. For orphan targets, chemoproteomics (activity-based protein profiling) identifies interacting proteins .

Q. What methodologies assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Solubility is determined via shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified by HPLC-UV. Stability studies use liquid chromatography-mass spectrometry (LC-MS) to monitor degradation in liver microsomes (for metabolic stability) and plasma (for esterase susceptibility). Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life. For in vivo relevance, measure logP via octanol-water partitioning and apply Hansen solubility parameters for formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.